molecular formula C11H13NO2 B8724008 Ethyl 6-(prop-1-en-2-yl)picolinate

Ethyl 6-(prop-1-en-2-yl)picolinate

Cat. No.: B8724008
M. Wt: 191.23 g/mol
InChI Key: RXBWYMFMEWFCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(prop-1-en-2-yl)picolinate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6-prop-1-en-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3

InChI Key

RXBWYMFMEWFCSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A first flask was charged with 1,4-dioxane/H2O (50 mL/10 mL). The flask was cooled to 0° C. and vacuum was applied for 20 minutes. A second flask was charged with ethyl 6-chloropicolinate (4.200 g, 22.63 mmol), potassium isopropenyltrifluoroborate (4.353 g, 29.42 mmol), K2CO3 (4.378 g, 31.68 mmol), diacetoxypalladium (0.1524 g, 0.6789 mmol) and sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate (0.6959 g, 1.358 mmol). The flask was also evacuated with vacuum and back filled with N2 three times. The cold degassed dioxane/H2O solution was added to the second flask, which was evacuated with vacuum and back filled with argon five times. The reaction mixture was then heated to 80° C. for 3 hours. The reaction was cooled to ambient temperature, filtered and concentrated under reduced pressure. The residue was diluted with EtOAc (200 mL), washed with saturated NaHCO3, dried (Na2SO4) and concentrated to give the desired product, which was used without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.353 g
Type
reactant
Reaction Step One
Name
Quantity
4.378 g
Type
reactant
Reaction Step One
Quantity
0.6959 g
Type
reactant
Reaction Step One
Quantity
0.1524 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A first flask was charged with 1,4-dioxane/H2O (50 mL/10 mL). The flask was cooled to 0° C. and vacuum was applied for 20 minutes. A second flask was charged with ethyl 6-chloropicolinate (4.200 g, 22.63 mmol), potassium trifluoro(prop-1-en-2-yl)borate (4.353 g, 29.42 mmol), potassium carbonate (4.378 g, 31.68 mmol), diacetoxypalladium (0.1524 g, 0.6789 mmol) and sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate (0.6959 g, 1.358 mmol). The second flask was also evacuated with vacuum and back filled with N2 for 3 times. The cold degassed dioxane/H2O was then added to the second flask, which was evacuated with vacuum and back filled with argon 5 times. The reaction mixture was heated to 80° C. for 3 hours. The reaction was cooled to ambient temperature and concentrated under reduced pressure. The residue was then diluted with EtOAc (200 mL). The organic layer was washed with saturated NaHCO3, dried (Na2SO4) and concentrated to give a quantitative yield of ethyl 6-(prop-1-en-2-yl)picolinate, which was used in the next step without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.353 g
Type
reactant
Reaction Step One
Quantity
4.378 g
Type
reactant
Reaction Step One
Quantity
0.6959 g
Type
reactant
Reaction Step One
Quantity
0.1524 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.